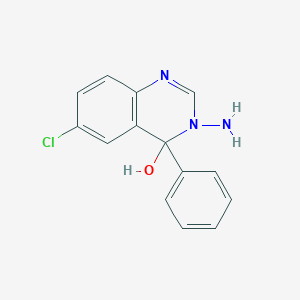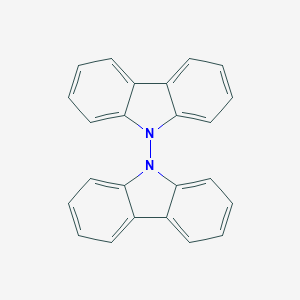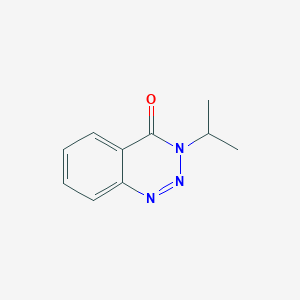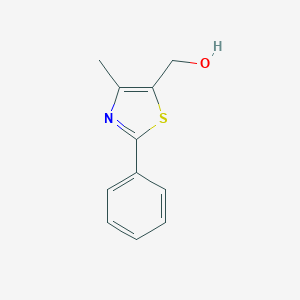
(4-Chlorobenzylidene)(phenyl)azane oxide
Vue d'ensemble
Description
(4-Chlorobenzylidene)(phenyl)azane oxide, also known as CBAPO, is a chemical compound with the molecular formula C14H10ClN2O. It is a yellow crystalline solid that has been used in various scientific research applications. CBAPO is known for its ability to act as a radical scavenger and has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
(4-Chlorobenzylidene)(phenyl)azane oxide acts as a radical scavenger by donating an electron to free radicals, which neutralizes their harmful effects. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Effets Biochimiques Et Physiologiques
(4-Chlorobenzylidene)(phenyl)azane oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the development of various diseases. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Chlorobenzylidene)(phenyl)azane oxide in lab experiments is its ability to act as a radical scavenger, which can help to reduce oxidative stress in cells. However, one limitation is that it can be difficult to obtain pure samples of (4-Chlorobenzylidene)(phenyl)azane oxide, which can make it challenging to conduct experiments.
Orientations Futures
There are several future directions for the study of (4-Chlorobenzylidene)(phenyl)azane oxide. One area of research is the development of new drugs that are based on the structure of (4-Chlorobenzylidene)(phenyl)azane oxide. Another area of research is the investigation of the potential use of (4-Chlorobenzylidene)(phenyl)azane oxide in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Chlorobenzylidene)(phenyl)azane oxide and its potential side effects.
Applications De Recherche Scientifique
(4-Chlorobenzylidene)(phenyl)azane oxide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have antioxidant properties and can act as a radical scavenger, which makes it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
5909-74-0 |
|---|---|
Nom du produit |
(4-Chlorobenzylidene)(phenyl)azane oxide |
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
Clé InChI |
JYXDRMQUJFWNKR-GDNBJRDFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
SMILES canonique |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


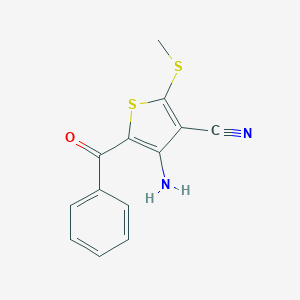
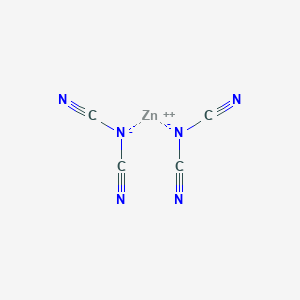
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
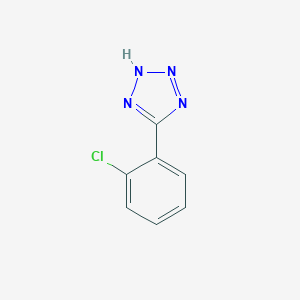
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
